2-(5-メチル-1H-ピラゾール-1-イル)アニリン

説明

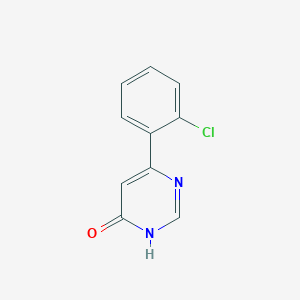

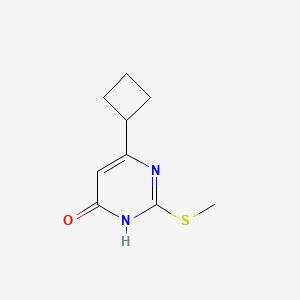

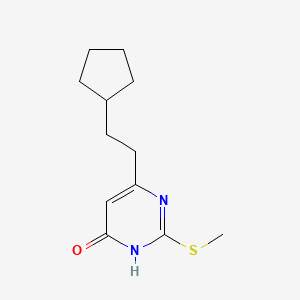

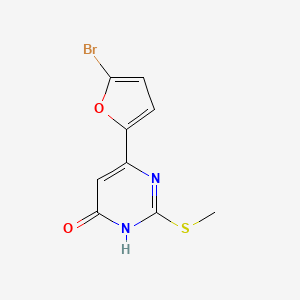

2-(5-methyl-1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(5-methyl-1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

前立腺がん治療におけるアンドロゲン受容体拮抗作用

2-(5-メチル-1H-ピラゾール-1-イル)アニリン: 誘導体は合成され、アンドロゲン受容体 (AR) 拮抗薬としての可能性について評価されています 。これらの化合物は、前立腺がん細胞でしばしば活性化されるARシグナル伝達を阻害するように設計されています。この経路の阻害は、特に去勢抵抗性前立腺がん (CRPC) に進行した場合の前立腺がんの治療において重要な戦略です。 一部の誘導体は、第一世代AR拮抗薬であるビカルタミドよりもLNCaP細胞に対して高い抗増殖活性を示しました .

がん細胞株に対する抗増殖活性

2-(5-メチル-1H-ピラゾール-1-イル)アニリンの誘導体は、LNCaPやPC-3を含む様々ながん細胞株で抗増殖活性を試験されました 。 これらの研究の結果は、特定の誘導体が既存の薬物よりも効果的にこれらの細胞の増殖を阻害できることを示しており、新しいがん治療法の開発のための有望な道筋を提供しています .

新規AR拮抗薬の設計と合成

研究は、2-(5-メチル-1H-ピラゾール-1-イル)アニリンスキャフォールドに基づいた新規AR拮抗薬の設計と合成に焦点を当てています 。 これらの取り組みは、前立腺がん治療において第一世代拮抗薬で遭遇した薬物耐性を克服できる第二世代AR拮抗薬を開発することを目指しています .

分子シミュレーション研究

2-(5-メチル-1H-ピラゾール-1-イル)アニリン誘導体の強力なインビトロ活性を正当化する分子シミュレーション研究が行われました 。 これらの研究では、標的タンパク質に対する化合物の結合パターンと自由エネルギー相互作用を分析し、治療薬としての潜在的な有効性に関する洞察を提供します .

CRPCにおけるアンドロゲン合成の標的化

2-(5-メチル-1H-ピラゾール-1-イル)アニリンの誘導体は、アンドロゲンの内因性合成を阻害する能力についても研究されています 。 このアプローチは、ARシグナル伝達の再活性化により従来の治療法が疾患の進行を抑制できないCRPCの対策に特に関連しています .

細胞モデルにおける増殖阻害の改善

2-(5-メチル-1H-ピラゾール-1-イル)アニリン誘導体のピラゾールコアは、侵襲的な前立腺がんのモデルであるPC-3細胞における増殖阻害の改善と関連付けられています 。 これは、ピラゾールコアへの修飾がこれらの化合物の抗増殖効果を高める可能性があることを示唆しています .

作用機序

Target of Action

The primary target of 2-(5-methyl-1H-pyrazol-1-yl)aniline is the Androgen Receptor (AR) . The Androgen Receptor is often activated in prostate cancer cells, and blocking this signaling by AR antagonists is a crucial strategy in prostate cancer therapy .

Mode of Action

2-(5-methyl-1H-pyrazol-1-yl)aniline interacts with the Androgen Receptor, acting as an antagonist This interaction results in the inhibition of the Androgen Receptor signaling pathway .

Biochemical Pathways

The compound affects the Androgen Receptor signaling pathway. When the Androgen Receptor is blocked, it can’t stimulate the normal growth and division of cells. This leads to a decrease in the proliferation of prostate cancer cells .

Pharmacokinetics

It’s known that the effectiveness of such compounds can be influenced by their metabolic stability and their ability to reach and interact with their target, the androgen receptor .

Result of Action

The result of the action of 2-(5-methyl-1H-pyrazol-1-yl)aniline is the inhibition of the Androgen Receptor signaling pathway. This leads to a decrease in the proliferation of prostate cancer cells . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .

生化学分析

Biochemical Properties

2-(5-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with androgen receptors, where it acts as an antagonist . This interaction is crucial in the context of prostate cancer therapy, as blocking androgen receptors can inhibit the growth of cancer cells. Additionally, 2-(5-methyl-1H-pyrazol-1-yl)aniline has shown potential in inhibiting certain enzymes involved in metabolic pathways .

Cellular Effects

The effects of 2-(5-methyl-1H-pyrazol-1-yl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In prostate cancer cells, for example, it has been observed to inhibit cell proliferation by blocking androgen receptor signaling . This inhibition leads to a decrease in the expression of genes that promote cell growth and survival, thereby reducing cancer cell viability.

Molecular Mechanism

At the molecular level, 2-(5-methyl-1H-pyrazol-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. It binds to androgen receptors, preventing the activation of these receptors by endogenous androgens . This binding inhibits the downstream signaling pathways that are essential for cancer cell growth. Additionally, 2-(5-methyl-1H-pyrazol-1-yl)aniline may interact with other enzymes, leading to their inhibition or activation, which further influences cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-methyl-1H-pyrazol-1-yl)aniline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions Long-term exposure to 2-(5-methyl-1H-pyrazol-1-yl)aniline has been associated with sustained inhibition of androgen receptor signaling, leading to prolonged anti-proliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of 2-(5-methyl-1H-pyrazol-1-yl)aniline vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit androgen receptor signaling without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. These effects include alterations in liver enzyme levels and potential hepatotoxicity . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(5-methyl-1H-pyrazol-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may influence its overall efficacy and safety profile. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-(5-methyl-1H-pyrazol-1-yl)aniline is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can impact its therapeutic efficacy and potential side effects. Studies have shown that it tends to accumulate in tissues with high androgen receptor expression, such as the prostate .

Subcellular Localization

The subcellular localization of 2-(5-methyl-1H-pyrazol-1-yl)aniline is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with androgen receptors . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can influence its binding affinity and overall efficacy in inhibiting androgen receptor signaling .

特性

IUPAC Name |

2-(5-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRMLSAXKQTTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)